

Application Note: Quantification of Chartarin in Fermentation Broth

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Compound of Interest

Compound Name: Chartarin

Cat. No.: B12298714

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Introduction

Chartarin is the unique pentacyclic bislactone aglycone of Chartreusin, a potent antitumor and antibiotic agent produced by the actinomycete *Streptomyces chartreusis*.^{[1][2]} Chartreusin and its aglycone, **Chartarin**, belong to the spirotetronate class of polyketides, a family of natural products known for their complex structures and significant biological activities.^{[3][4]} The biosynthesis of **Chartarin** proceeds through a type II polyketide synthase (PKS) pathway, involving the oxidative rearrangement of an anthracycline-type intermediate.^{[1][3]} Monitoring the production of **Chartarin** in fermentation broth is critical for optimizing fermentation conditions, maximizing yield, and for quality control in drug development and research.

This application note provides a detailed protocol for the extraction and subsequent quantification of **Chartarin** from *S. chartreusis* fermentation broth using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).

Principle of the Method

This method involves a two-step process:

- **Sample Preparation:** **Chartarin**, being relatively non-polar, is first extracted from the aqueous fermentation broth and cellular biomass using a liquid-liquid extraction with an organic solvent. The crude extract is then clarified and prepared for chromatographic analysis.

- **HPLC-DAD Quantification:** The extracted sample is injected into a reverse-phase HPLC system. **Chartarin** is separated from other metabolites on a C18 column based on its hydrophobicity. Quantification is achieved by detecting the analyte using a Diode Array Detector (DAD) at its characteristic UV absorbance maximum and comparing the peak area to a standard curve prepared with a purified **Chartarin** standard.

Quantitative Data Summary

The production of Chartreusin (the glycoside of **Chartarin**) can vary based on fermentation conditions. The following table summarizes typical production titers reported in the literature, which can serve as a benchmark for expected concentrations in the fermentation broth.

Organism	Fermentation Product	Reported Titer (µg/mL)	Reference
Streptomyces chartreusis	Chartreusin	200 - 300	[1] [5]
Streptomyces chartreusis (d-fucose supplemented)	Chartreusin	> 600	[1] [5]

Note: Since **Chartarin** is the aglycone core of Chartreusin, its concentration will be proportional to the measured Chartreusin levels.

Experimental Protocols

Materials and Reagents

- Fermentation broth of Streptomyces chartreusis
- **Chartarin** standard (of known purity)
- Ethyl acetate (HPLC grade)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)

- Formic acid (LC-MS grade)
- Ultrapure water (18.2 MΩ·cm)
- 0.22 µm Syringe filters (PTFE or nylon)
- HPLC vials

Sample Preparation: Liquid-Liquid Extraction

This protocol is adapted from standard methods for extracting non-polar metabolites from microbial cultures.^[6]

- **Harvest Broth:** Collect 10 mL of whole fermentation broth from the culture.
- **Solvent Extraction:** Transfer the broth to a 50 mL centrifuge tube. Add an equal volume (10 mL) of ethyl acetate.
- **Agitation:** Cap the tube tightly and vortex vigorously for 2 minutes to ensure thorough mixing and extraction. Alternatively, use a shaker for 30 minutes.
- **Phase Separation:** Centrifuge the mixture at 4,000 x g for 15 minutes to separate the organic and aqueous phases. Three layers may be visible: the top organic (ethyl acetate) layer containing **Chartarin**, a middle layer of mycelia, and the bottom aqueous layer.
- **Collect Organic Phase:** Carefully pipette the top ethyl acetate layer into a clean glass tube.
- **Evaporation:** Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen gas at room temperature or using a rotary evaporator.
- **Reconstitution:** Reconstitute the dried extract in 1 mL of methanol. Vortex for 30 seconds to ensure the residue is fully dissolved.
- **Filtration:** Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.

HPLC-DAD Analysis

The following HPLC parameters are proposed based on methods used for analogous spirotetronate compounds.[7] Method validation (assessing linearity, LOD, LOQ, precision, and accuracy) is required before routine use.[8]

- HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector.
- Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase A: Ultrapure water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 10 µL.
- DAD Wavelength: Monitor at 272 nm. Collect spectra from 200-600 nm to confirm peak identity. Note: The optimal wavelength should be confirmed by analyzing a pure standard of **Chartarin**. Spirotetronates often show significant absorbance around 220 nm and 270-280 nm.[7]
- Gradient Elution:

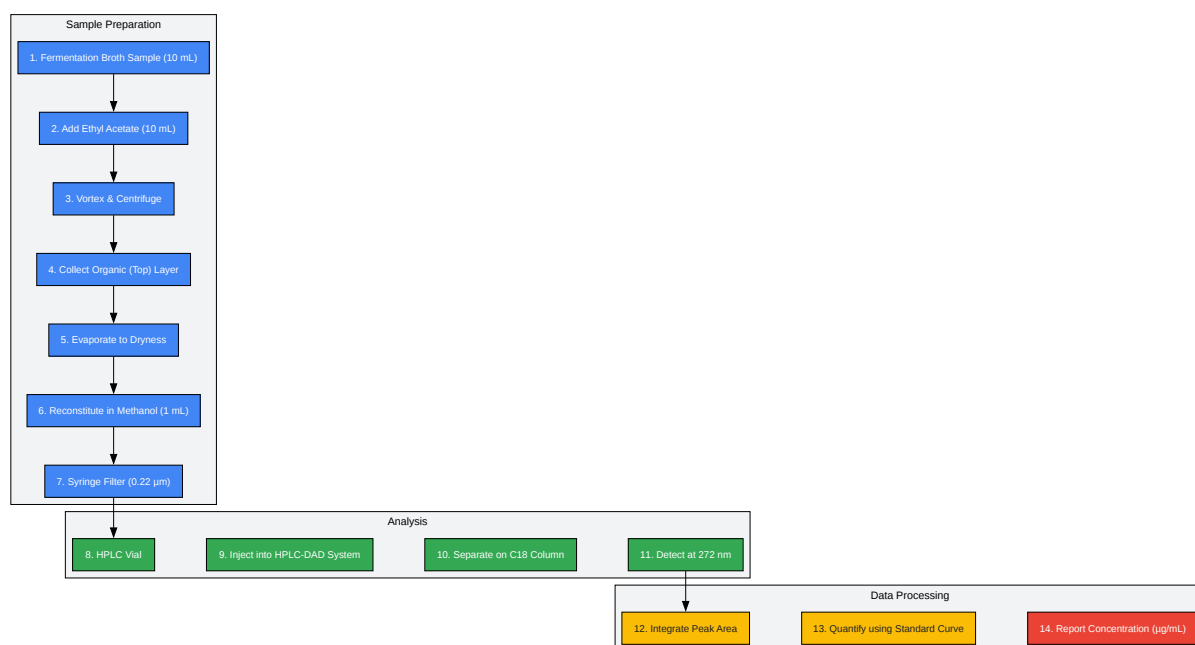
Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	90	10
20.0	10	90
25.0	10	90
25.1	90	10
30.0	90	10

Calibration and Quantification

- **Prepare Stock Standard:** Prepare a 1 mg/mL stock solution of **Chartarin** standard in methanol.
- **Prepare Working Standards:** Create a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with methanol.
- **Generate Standard Curve:** Inject each working standard into the HPLC system using the method described above.
- **Plot Curve:** Plot the peak area of the **Chartarin** standard against its concentration to generate a calibration curve. Determine the linearity (R^2 value).
- **Quantify Sample:** Inject the prepared fermentation broth extract. Determine the peak area for **Chartarin** in the sample and use the calibration curve equation to calculate its concentration in the extract. Account for the dilution/concentration factor from the sample preparation step to report the final concentration in the original fermentation broth (e.g., in µg/mL).

Visualizations

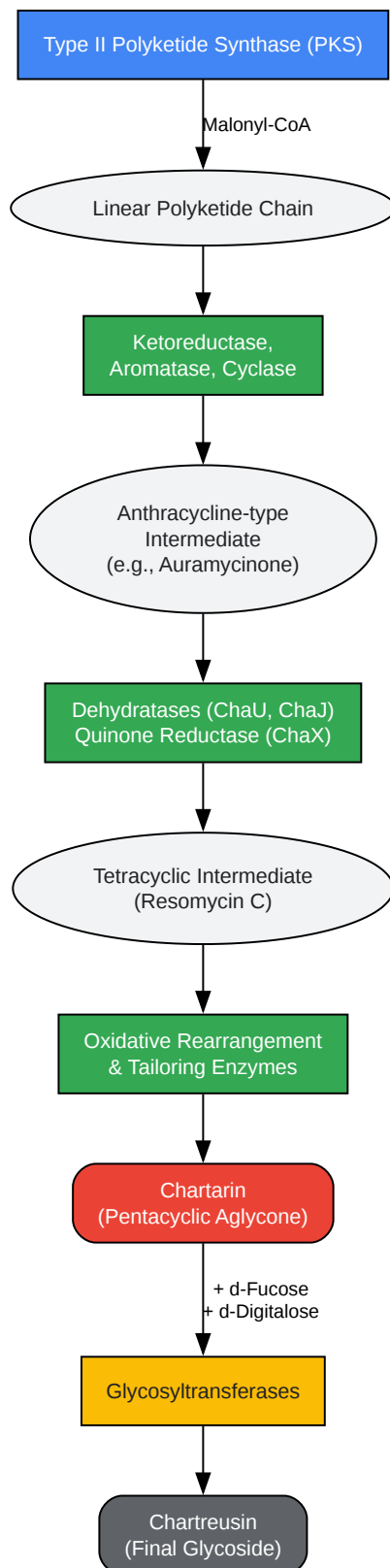
Experimental Workflow



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Caption: Workflow for **Chartarin** extraction and quantification.

Chartarin Biosynthetic Pathway Overview



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Caption: Simplified biosynthetic pathway leading to **Chartarin**.

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